Vicriviroc (Malate)

CCR5 Antagonism Binding Kinetics Pharmacodynamics

Vicriviroc (malate), also referenced as SCH 417690, SCH-D, or its maleate salt form, is a pyrimidine-based, small-molecule antagonist of the CC chemokine receptor 5 (CCR5). As an allosteric modulator of CCR5, it prevents HIV-1 viral entry into host cells.

Molecular Formula C32H44F3N5O7
Molecular Weight 667.7 g/mol
Cat. No. B12321582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicriviroc (Malate)
Molecular FormulaC32H44F3N5O7
Molecular Weight667.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)
InChIKeyHQJIGHNTROUVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vicriviroc (Malate) – A Reference-Standard CCR5 Antagonist with Characterized Potency and Physicochemical Profile for Antiviral Research


Vicriviroc (malate), also referenced as SCH 417690, SCH-D, or its maleate salt form, is a pyrimidine-based, small-molecule antagonist of the CC chemokine receptor 5 (CCR5) [1]. As an allosteric modulator of CCR5, it prevents HIV-1 viral entry into host cells [2]. Its development as an antiretroviral agent has generated a robust body of preclinical and clinical data defining its target engagement, pharmacokinetic properties, and resistance profile [3]. This guide is intended to support scientific and procurement decisions by providing a focused, quantitative comparison of Vicriviroc's specific attributes against the most relevant comparator molecules in its class, particularly maraviroc and the earlier-generation compound SCH-C.

The Risks of Vicriviroc (Malate) Substitution: Why Molecular Identity Dictates Pharmacological Outcomes


Within the CCR5 antagonist class, seemingly similar small molecules can exhibit substantial differences in receptor binding kinetics, resistance mutation pathways, and pharmacokinetic parameters. For instance, while Vicriviroc and maraviroc both target CCR5, they show distinct patterns of viral escape [1] and divergent receptor dissociation rates that can influence pharmacodynamics [2]. Furthermore, different salts (e.g., maleate vs. malate) or related analogs like the earlier-generation SCH-C possess significantly altered aqueous solubility and off-target liabilities (e.g., hERG channel inhibition), directly impacting experimental reproducibility, formulation strategies, and safety profiles in preclinical models [3]. Therefore, substituting Vicriviroc (malate) with a generic 'CCR5 antagonist' or an alternate salt form without rigorous verification of these specific metrics can lead to inconsistent experimental results and flawed translational conclusions.

Quantitative Differentiation of Vicriviroc (Malate): Evidence-Based Procurement Metrics for Advanced HIV Research


CCR5 Dissociation Kinetics: Vicriviroc's Two-Fold Slower Off-Rate Relative to Maraviroc

Vicriviroc demonstrates a two-fold slower dissociation half-life from the CCR5 receptor compared to maraviroc, a key competitive benchmark [1]. This kinetic advantage may translate to prolonged target engagement under non-equilibrium in vivo conditions.

CCR5 Antagonism Binding Kinetics Pharmacodynamics Receptor Occupancy

Enhanced CCR5 Binding Affinity and Reduced hERG Liability vs. Predecessor Compound SCH-C

In direct comparative studies with the earlier-generation CCR5 antagonist SCH-C (SCH 351125), Vicriviroc shows a superior binding affinity for CCR5 and a substantially lower potential for hERG channel inhibition, a key marker for cardiac safety in drug development [1].

CCR5 Affinity Cardiac Safety hERG Selectivity

Broad-Spectrum Antiviral Potency: Superior Activity Against Resistant HIV-1 Isolates vs. SCH-C

Vicriviroc demonstrates significantly broader and more potent antiviral activity against a diverse panel of HIV-1 clinical isolates compared to SCH-C. This includes robust activity against the Clade G Russian isolate RU570, which is highly resistant to inhibition by SCH-C [1].

Antiviral Potency Drug Resistance HIV-1 EC50/EC90

Divergent Resistance Pathways: Vicriviroc Selects for Distinct gp120 V3 Mutations Compared to Maraviroc

Despite binding to the same hydrophobic cavity on CCR5, Vicriviroc and maraviroc select for distinct amino acid substitutions in the V3 loop of the HIV-1 gp120 envelope protein during the development of resistance [1][2]. This indicates that viral escape pathways are not fully overlapping and may be exploited for therapeutic sequencing or combination.

HIV Resistance Viral Escape gp120 V3 Loop Combination Therapy

Quantified Solubility and Bioavailability Advantages for Robust In Vitro and In Vivo Assays

Vicriviroc exhibits substantial water solubility and excellent oral bioavailability in preclinical species, features that simplify formulation for both in vitro screening and in vivo efficacy studies [1].

Formulation Solubility Bioavailability In Vivo Studies Physicochemical Properties

Predictable CYP3A4-Mediated Metabolism and Absence of CYP Inhibition for Simplified Drug Interaction Studies

Vicriviroc's metabolism is primarily mediated by CYP3A4, and it is neither an inhibitor nor an inducer of CYP3A4 or other major CYP isoenzymes [1]. This contrasts with many other antiviral agents and small-molecule therapeutics which often exhibit complex, multi-pathway metabolism or cause significant CYP inhibition, leading to challenging drug-drug interaction (DDI) profiles in preclinical combination studies.

Drug-Drug Interactions CYP3A4 Metabolism Pharmacokinetics Ritonavir Boosting

Optimal Deployment of Vicriviroc (Malate): Validated Application Scenarios Stemming from its Quantitative Profile


In Vivo Efficacy Studies Requiring Sustained CCR5 Occupancy with Once-Daily Dosing

The combination of a >24-hour terminal half-life and a two-fold slower receptor dissociation half-life relative to maraviroc [1][2] makes Vicriviroc ideally suited for chronic in vivo models where maintaining continuous target engagement is critical. Its high and predictable oral bioavailability [3] further supports its use in long-term efficacy studies in rodents and non-human primates, minimizing animal stress and compound usage associated with more frequent dosing.

Investigating Non-Overlapping Viral Resistance Mechanisms in HIV Cure or Combination Therapy Research

The demonstration that Vicriviroc selects for a distinct set of gp120 V3 mutations compared to maraviroc [1] positions it as a critical tool for dissecting viral escape pathways. It is an optimal choice for experiments designed to understand cross-resistance patterns, evaluate rational combination therapies (e.g., with maraviroc or other entry inhibitors), and probe the dynamics of the latent viral reservoir under different selective pressures.

Screening for Antiviral Synergy with Broad-Spectrum Activity Against Diverse HIV-1 Clades and Resistant Isolates

Vicriviroc's potent, broad-spectrum activity (EC50 0.04-2.3 nM) against a panel of 30 R5-tropic isolates and its retained efficacy against an isolate highly resistant to SCH-C (RU570) [1] make it a robust positive control and test article for high-throughput antiviral screening programs. Its activity profile ensures that research findings are more likely to be generalizable across genetically diverse viral strains, rather than being limited to a few laboratory-adapted isolates.

Preclinical Development Programs Evaluating Drug-Drug Interaction (DDI) Liability and Formulation Feasibility

Given its well-defined metabolic pathway (CYP3A4 substrate with no CYP inhibition/induction potential) [1] and high aqueous solubility [2], Vicriviroc serves as an excellent model compound for developing and validating formulation and DDI study protocols. Its predictable pharmacokinetic profile, including a manageable interaction with ritonavir [3], reduces the complexity and cost of preclinical development, allowing researchers to focus on primary pharmacological endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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